1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide
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Overview
Description
1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide is a complex organic compound with the molecular formula C14H24N2OS. This compound is part of the cyanoacetamide derivatives, which are known for their diverse biological activities and synthetic utility in forming various heterocyclic compounds .
Preparation Methods
The synthesis of 1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Chemical Reactions Analysis
1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The active hydrogen on C-2 of cyanoacetamide derivatives can participate in various condensation and substitution reactions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Condensation Reagents: Aldehydes, ketones.
Major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry .
Scientific Research Applications
1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Industry: Used in the production of various organic compounds and materials.
Mechanism of Action
The mechanism by which 1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide exerts its effects involves its ability to participate in condensation and substitution reactions. The carbonyl and cyano functions of the compound are suitably situated to enable reactions with common bidentate reagents, forming a variety of heterocyclic compounds .
Comparison with Similar Compounds
1-Cyano-N-(4-(ethylthio)butan-2-yl)cyclohexane-1-carboxamide can be compared with other cyanoacetamide derivatives:
N-Cyanoacetamides: These compounds are privileged structures and are considered important precursors for heterocyclic synthesis.
N-Aryl Cyanoacetamides: These derivatives are utilized extensively as reactants in forming various organic heterocycles.
N-Heteryl Cyanoacetamides: These compounds have diverse biological activities and are of interest in evolving better chemotherapeutic agents.
Properties
Molecular Formula |
C14H24N2OS |
---|---|
Molecular Weight |
268.42 g/mol |
IUPAC Name |
1-cyano-N-(4-ethylsulfanylbutan-2-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H24N2OS/c1-3-18-10-7-12(2)16-13(17)14(11-15)8-5-4-6-9-14/h12H,3-10H2,1-2H3,(H,16,17) |
InChI Key |
OVGMIGLWBBKMBP-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCC(C)NC(=O)C1(CCCCC1)C#N |
Origin of Product |
United States |
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